molecular formula C8H12O2 B1403303 methyl spiro[2.3]hexane-5-carboxylate CAS No. 1383823-60-6

methyl spiro[2.3]hexane-5-carboxylate

Cat. No.: B1403303
CAS No.: 1383823-60-6
M. Wt: 140.18 g/mol
InChI Key: KVSFZNZIDCRKBI-UHFFFAOYSA-N
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Description

methyl spiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a colorless liquid that is used in various scientific research applications. The compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[2.3]hexane-5-carboxylate typically involves the reaction of spiro[2.3]hexane-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

methyl spiro[2.3]hexane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl spiro[2.3]hexane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors. The spiro structure provides a unique conformational rigidity that can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl spiro[2.3]hexane-5-carboxylate is unique due to its specific ester functional group and spiro structure. This combination provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

methyl spiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7(9)6-4-8(5-6)2-3-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSFZNZIDCRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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